molecular formula C19H21BF2O3 B8083802 1,3,2-Dioxaborolane, 2-[3-[(2,6-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-[3-[(2,6-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B8083802
M. Wt: 346.2 g/mol
InChI Key: XCKZPLJRBCGGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,2-Dioxaborolane derivatives, commonly known as pinacol boronic esters, are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceuticals and materials science . The compound 2-[3-[(2,6-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a pinacol-protected boronic ester core with a substituted phenyl ring. The phenyl group at the 2-position of the dioxaborolane ring bears a 3-[(2,6-difluorophenyl)methoxy] substituent, combining electron-withdrawing fluorine atoms and a benzyl ether moiety. This structural motif enhances stability and modulates reactivity in cross-coupling applications .

Key structural attributes:

  • Boronic ester core: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) for hydrolytic stability .
  • Substituents: A 3-[(2,6-difluorophenyl)methoxy]phenyl group, introducing steric bulk and electronic effects critical for regioselectivity in coupling reactions .

Properties

IUPAC Name

2-[3-[(2,6-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)13-7-5-8-14(11-13)23-12-15-16(21)9-6-10-17(15)22/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKZPLJRBCGGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Williamson Ether Synthesis

The aryl ether moiety is constructed via a Williamson reaction between 3-hydroxyphenylboronic acid and (2,6-difluorophenyl)methyl bromide (Figure 1).

Procedure :

  • 3-Hydroxyphenylboronic acid (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • Sodium hydride (1.2 equiv) is added at 0°C, followed by dropwise addition of (2,6-difluorophenyl)methyl bromide (1.1 equiv).

  • The reaction is stirred at 80°C for 12 h, quenched with water, and extracted with ethyl acetate.

  • The crude product is purified via silica gel chromatography (hexane/ethyl acetate 4:1) to yield 3-[(2,6-difluorophenyl)methoxy]phenylboronic acid (68% yield).

Challenges :

  • Boronic acids are sensitive to strong bases; thus, milder conditions (e.g., K₂CO₃ in acetone) may improve yields.

  • Steric hindrance from the 2,6-difluoro substituents necessitates extended reaction times.

Alternative Route: Mitsunobu Reaction

For substrates incompatible with basic conditions, the Mitsunobu reaction offers a viable pathway:

  • 3-Hydroxyphenylboronic acid (1.0 equiv), (2,6-difluorophenyl)methanol (1.2 equiv), PPh₃ (1.5 equiv), and DIAD (1.5 equiv) are combined in THF.

  • The mixture is stirred at 25°C for 24 h, concentrated, and purified via flash chromatography (70% yield).

Protection of Boronic Acid as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Cyclocondensation with Pinacol

The boronic acid is protected using pinacol under dehydrating conditions (Figure 2):

Procedure :

  • 3-[(2,6-Difluorophenyl)methoxy]phenylboronic acid (1.0 equiv) is dissolved in dry dichloromethane (0.1 M).

  • Anhydrous MgSO₄ (1.0 equiv) and pinacol (1.05 equiv) are added under argon.

  • The suspension is stirred at 25°C for 16 h, filtered through Celite, and concentrated under reduced pressure.

  • The residue is purified via vacuum distillation (bp 160–165°C) to afford the title compound as a colorless liquid (85% yield).

Optimization Notes :

  • Solvent : Dichloromethane outperforms THF or ethers due to superior boronic acid solubility.

  • Drying Agents : MgSO₄ effectively sequesters water, preventing boroxine formation.

Alternative Protection via Trimethyl Borate

For acid-sensitive substrates, trimethyl borate can facilitate transesterification:

  • 3-[(2,6-Difluorophenyl)methoxy]phenylboronic acid (1.0 equiv) and pinacol (1.1 equiv) are refluxed in trimethyl borate (5.0 equiv) for 6 h.

  • Excess trimethyl borate is removed via distillation, yielding the product (78% yield).

Spectroscopic Characterization

¹H NMR Analysis

  • Aromatic protons : δ 7.45–7.30 (m, 3H, aryl-H), 7.15–6.95 (m, 2H, difluorophenyl-H).

  • Methoxy protons : δ 5.10 (s, 2H, OCH₂C₆H₃F₂).

  • Pinacol methyl groups : δ 1.25 (s, 12H, 4×CH₃).

¹¹B NMR Analysis

A singlet at δ 30.2 ppm confirms tetrahedral boron coordination.

Comparative Evaluation of Synthetic Routes

Method Yield Conditions Advantages Limitations
Williamson Ether + Pinacol68%DMF, NaH, 80°CHigh functional group toleranceBase-sensitive boronic acids degrade
Mitsunobu + Pinacol70%THF, DIAD, 25°CMild, avoids strong basesCostly reagents (DIAD, PPh₃)
Trimethyl Borate Route78%Reflux, 6 hNo drying agents requiredRequires excess trimethyl borate

Applications in Cross-Coupling Reactions

The title compound serves as a key intermediate in Suzuki-Miyaura couplings. For example, reaction with 4-bromotoluene under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/H₂O (3:1) at 100°C for 12 h affords 4-methyl-3'-[(2,6-difluorophenyl)methoxy]biphenyl in 82% yield .

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes Suzuki–Miyaura cross-coupling reactions, where it acts as a boronic ester partner. It can also participate in oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.

  • Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) reagents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines or alcohols are used under mild conditions.

Major Products Formed:

  • Suzuki–Miyaura Coupling: Biaryl compounds.

  • Oxidation: Various oxidized derivatives depending on the starting material.

  • Reduction: Reduced boronic esters or alcohols.

  • Substitution: Substituted boronic esters or ethers.

Scientific Research Applications

Organic Synthesis

1,3,2-Dioxaborolane compounds are widely utilized in organic synthesis as intermediates or reagents. They are particularly important in:

  • Cross-Coupling Reactions: These compounds are employed in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. They serve as boron-containing nucleophiles that react with aryl or vinyl halides to produce biaryl compounds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Pharmaceutical Development

The unique structure of 1,3,2-Dioxaborolane derivatives allows them to exhibit biological activity:

  • Anticancer Agents: Some derivatives have shown potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation. The presence of the difluorophenyl group may enhance their interaction with biological targets .

Material Science

These compounds are also explored for their applications in material science:

  • Liquid Crystals: The structural characteristics of dioxaborolanes make them suitable for developing liquid crystalline materials that can be used in displays and sensors .
  • Functional Polymers: By incorporating dioxaborolane units into polymer backbones, researchers can create materials with enhanced thermal stability and mechanical properties .

Case Studies

StudyApplicationFindings
Study on Suzuki CouplingOrganic SynthesisDemonstrated high yields of biaryl compounds using dioxaborolanes as reagents .
Anticancer Activity AssessmentPharmaceutical DevelopmentShowed promising results against specific cancer cell lines with minimal toxicity .
Development of Liquid CrystalsMaterial ScienceAchieved tunable optical properties suitable for display technologies .

Mechanism of Action

The mechanism of action involves the formation of a boronic ester intermediate, which undergoes transmetalation with a palladium catalyst. This intermediate then couples with an aryl halide to form the final product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes in organic synthesis.

Comparison with Similar Compounds

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Synthesis : Chlorination of 2-(3,5-dimethoxyphenyl)-dioxaborolane with NCS in DMF (92% yield) .
  • Applications : Intermediate for indazole-based anticancer agents via Suzuki coupling (62.3% yield in subsequent steps) .
  • Key differences :
    • Replaces fluorine with chlorine (higher electronegativity, stronger electron-withdrawing effect).
    • Methoxy groups at 3,5-positions enhance solubility but reduce steric hindrance compared to the 2,6-difluorophenylmethoxy group .

2-(4-Chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1165935-84-1)

  • Structure : Differs in substituent positions, with chlorine at the 4-position and fluorines at 2,6-positions.
  • Reactivity : Chlorine at the para position may slow transmetallation in Suzuki reactions compared to meta-substituted analogues .

Benzyloxy-Substituted Analogues

3-Benzyloxy-4-cyanophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Synthesis : Pd-catalyzed borylation of benzyloxy bromobenzonitriles with bis(pinacolato)diboron (yields: 60–75%) .
  • Applications : Precursors for triarylbenzamidine anti-infectives. The nitrile group is later reduced to an amidine .
  • Contrast: The cyano group introduces stronger electron-withdrawing effects, accelerating oxidative addition in cross-couplings but reducing stability under basic conditions .

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Fluorine at the para position of the benzyl group.
  • Properties : Enhanced hydrolytic stability due to fluorine’s inductive effects, but reduced steric bulk compared to 2,6-difluorophenylmethoxy .

Alkyl- and Cycloalkyl-Substituted Analogues

2-(3,5-Diisopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Synthesis : Pd-catalyzed C-H borylation of 3,5-diisopropylbenzene .
  • Applications : Bulky isopropyl groups improve selectivity in coupling reactions but lower solubility in polar solvents .

2-(3,5-bis(cyclopropylmethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Synthesis: Alkylation of phenol intermediates with (bromomethyl)cyclopropane .

Comparative Data Tables

Table 2: Electronic and Steric Effects on Reactivity

Compound Substituent Effects Suzuki Coupling Efficiency Stability
Target Compound 2,6-F and methoxy: Moderate EWG, high steric High (predicted) High (pinacol)
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... Cl and OMe: Strong EWG, low steric Moderate Moderate
3-Benzyloxy-4-cyanophenyl-... CN: Strong EWG, OMe: Moderate High Low (CN hydrolysis risk)
2-(3,5-Diisopropylphenyl)-... iPr: Strong steric hindrance Low High

Biological Activity

1,3,2-Dioxaborolanes are a class of compounds that have garnered attention for their unique chemical properties and potential biological activities. The specific compound 1,3,2-Dioxaborolane, 2-[3-[(2,6-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- has been studied for its various applications in medicinal chemistry and its potential therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is C19H21BF2O3C_{19}H_{21}BF_2O_3, with a molecular weight of approximately 354.19 g/mol. Its structure features a dioxaborolane ring that contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC19H21BF2O3C_{19}H_{21}BF_2O_3
Molecular Weight354.19 g/mol
Purity≥ 95%
Physical FormSolid

The proposed mechanism of action involves the modulation of signaling pathways related to cell proliferation and survival. Dioxaborolanes may interact with specific enzymes or receptors involved in these pathways, leading to altered cellular responses.

Case Studies

  • In Vitro Studies : In vitro assays conducted on related dioxaborolane derivatives showed significant cytotoxic effects on breast cancer cell lines (MCF-7). The compounds were noted to induce apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation.
  • In Vivo Studies : Animal models treated with dioxaborolane derivatives demonstrated reduced tumor sizes compared to control groups. These studies suggest that the compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.

Toxicological Profile

The toxicological assessment of 1,3,2-Dioxaborolane indicates moderate toxicity levels. It is categorized as harmful if swallowed and causes skin irritation upon contact. Safety data sheets (SDS) recommend standard precautions when handling the compound.

Toxicity CategoryDescription
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation

Q & A

Q. What are the recommended synthetic routes for preparing this dioxaborolane derivative, and what yield optimization strategies exist?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or hydroboration reactions . For example:

  • Suzuki coupling : Reacting aryl halides with pinacol boronic esters under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous conditions with a base like K₂CO₃ at 80–100°C. Yields exceeding 80% are achievable using 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives as precursors .
  • Hydroboration : Alkynyl pinacolboronates react with dicyclohexylborane under inert atmospheres to form alkenyl derivatives, as demonstrated in the synthesis of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane .
    Optimization : Use degassed solvents, precise stoichiometry, and monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Resolve bond angles (e.g., C–B–O ≈ 113–126°) and confirm stereochemistry, as shown for related dioxaborolanes .
  • NMR spectroscopy : ¹¹B NMR (~30–35 ppm for boronate esters) and ¹⁹F NMR (for difluorophenyl groups) are critical.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₉H₂₀BF₂O₃: calc. 364.14 g/mol) .

Q. What are the key stability considerations for handling and storing this compound?

  • Moisture sensitivity : Store under argon at 0–6°C in sealed containers to prevent hydrolysis of the boronate ester .
  • Light sensitivity : Protect from UV exposure to avoid decomposition of the difluorophenyl moiety .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl groups impact reactivity in cross-coupling reactions?

The 4,4,5,5-tetramethyl groups increase steric bulk, which can:

  • Slow transmetallation in Suzuki reactions, requiring elevated temperatures (100°C) .
  • Reduce byproduct formation by stabilizing the boronate intermediate, as observed in high-yield couplings (>90%) with aryl chlorides .
    Contradiction : Some studies report reduced reactivity with bulky substrates, necessitating ligand screening (e.g., SPhos vs. XPhos) .

Q. What methodologies address contradictions in catalytic efficiency across different reaction systems?

  • Ligand optimization : Bulky ligands (e.g., DavePhos) improve turnover in sterically hindered systems .
  • Solvent effects : Polar aprotic solvents (THF, DMF) enhance solubility of boronate intermediates .
  • Additives : NaOt-Bu (5 mol%) accelerates boronate activation in ketone reductions .

Q. Can this compound serve as a precursor in radical chain reactions?

Yes, under photoredox conditions , the boronate ester undergoes deboronative radical generation. For example:

  • Deboronative alkylation : UV light (365 nm) with eosin Y as a catalyst generates carbon-centered radicals for C–C bond formation .
    Key data : Radical trapping experiments (e.g., TEMPO) confirm intermediacy .

Q. What analytical challenges arise in quantifying byproducts during large-scale syntheses?

  • HPLC-MS : Detect trace impurities (e.g., hydrolyzed boronic acids) with reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR integration : Use ¹H–¹³C HSQC to resolve overlapping signals from regioisomers .

Methodological Tables

Q. Table 1. Comparison of Cross-Coupling Conditions

ConditionYield (%)Byproducts IdentifiedReference
Pd(PPh₃)₄, K₂CO₃, 100°C85Homocoupled biaryl
Pd(OAc)₂, SPhos, 80°C92None
NiCl₂(dppe), THF, 60°C68Dehalogenated product

Q. Table 2. Stability Under Storage Conditions

ConditionDecomposition Rate (%/week)Major Degradant
Argon, 4°C<1None
Ambient air, 25°C15Boronic acid
Light-exposed, 25°C22Difluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.